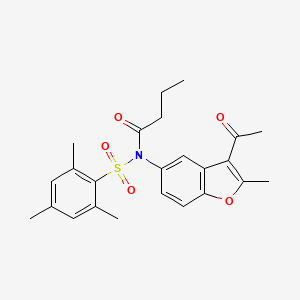

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes, particularly in the realm of antiallergic activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have been synthesized as part of a broader effort to develop new antiallergic agents.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation . These methods could potentially be applied to the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, with modifications to accommodate the indole and fluorophenyl components.

Molecular Structure Analysis

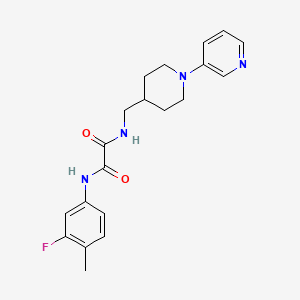

The molecular structure of the compound includes several pharmacophore elements: a dimethylamino group, which is known to interact with histaminic receptors; an indole moiety, which is a common structure in many biologically active compounds; and a fluorophenyl group, which can enhance binding affinity and metabolic stability. These elements are found in various antiallergic compounds, such as the N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the Japp-Klingemann reaction for indolization, followed by decarboxylation to afford the indole alkanoates, and amidification for the final amide formation . These reactions are likely relevant to the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, although the specific details would depend on the starting materials and reaction conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. For example, the presence of the dimethylamino group could affect the compound's basicity, while the fluorophenyl group could impact its lipophilicity and electronic properties. These attributes are important for the compound's pharmacokinetics and pharmacodynamics, as seen in the evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity .

Scientific Research Applications

Medicinal Chemistry Applications

Antiallergic Agents : A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides highlighted their synthesis and evaluation as novel antiallergic compounds. These compounds, through variation in indole substituents and alkanoic chain length, demonstrated significant antiallergic potency, suggesting potential therapeutic applications for related compounds in treating allergic reactions (Menciu et al., 1999).

Antipsychotic Agents : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored their synthesis and pharmacological evaluation as potential antipsychotic agents. These compounds showed promising profiles in behavioral animal tests without interacting with dopamine receptors, indicating a novel approach to antipsychotic drug development (Wise et al., 1987).

Synthetic Chemistry Applications

- Protecting Groups in Synthesis : A study detailed the use of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals as temporary protecting groups for vicinal diols. This research highlights the synthetic utility of such compounds in selective acetylation and benzoylation, demonstrating their role in facilitating complex synthetic pathways (Hanessian & Moralioglu, 1972).

Materials Science Applications

- Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes incorporating a dimethylamino group for use as fluorescent molecular probes was reported. These compounds exhibit strong solvent-dependent fluorescence, useful for studying biological events and processes due to their environment-sensitive fluorescence properties (Diwu et al., 1997).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O/c1-29(2)23-13-9-21(10-14-23)25(30-16-15-20-5-3-4-6-24(20)30)18-28-26(31)17-19-7-11-22(27)12-8-19/h3-14,25H,15-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLSJWZOKGKMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)

![6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol](/img/structure/B2521993.png)

![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)

![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)